Chloromethyl isocyanate

Descripción general

Descripción

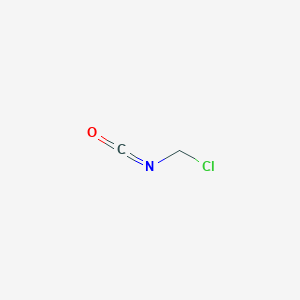

Chloromethyl isocyanate is a highly reactive organic compound with the chemical formula CH₂ClNCO. It is a colorless liquid with a pungent odor and is known for its high toxicity and corrosiveness. This compound is widely used in various industrial processes, including the production of pharmaceuticals, pesticides, and polymers.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Chloromethyl isocyanate can be synthesized through several methods. One common method involves the reaction of chloromethyl chloroformate with ammonia or primary amines. Another method includes the reaction of phosgene with methylamine followed by chlorination .

Industrial Production Methods: In industrial settings, chloromethylisocyanate is often produced by the reaction of phosgene with methylamine, followed by chlorination. This method is preferred due to its efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: Chloromethyl isocyanate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and water to form corresponding substituted products.

Addition Reactions: It can undergo addition reactions with compounds containing active hydrogen atoms, such as alcohols and amines.

Common Reagents and Conditions:

Nucleophiles: Alcohols, amines, and water are common nucleophiles that react with chloromethylisocyanate.

Catalysts: Lewis acids such as zinc chloride and stannic chloride are often used as catalysts in these reactions.

Major Products Formed:

Ureas and Carbamates: Reaction with amines and alcohols leads to the formation of ureas and carbamates, respectively.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Chloromethyl isocyanate finds applications in several key areas:

Organic Synthesis

CMIC is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. Its ability to react with amines allows for the formation of isocyanates, which are crucial in producing polyurethanes and other materials .

Pharmaceutical Development

In medicinal chemistry, CMIC plays a role in synthesizing drugs and therapeutic agents. For example, it has been used to create chlorinated heterocycles that exhibit biological activity . The incorporation of chlorine into drug structures has been shown to enhance their pharmacological properties, making CMIC a valuable reagent in drug design.

Bioconjugation and Biomolecule Modification

CMIC can modify biomolecules for research purposes. Its reactivity allows for the selective labeling of proteins and nucleic acids, facilitating studies on biological mechanisms and interactions . This application is particularly significant in proteomics and genomics.

Polymer Chemistry

CMIC is utilized in producing various polymers, especially those containing isocyanate groups. These polymers are essential in creating coatings, adhesives, and foams due to their durability and chemical resistance . Research has demonstrated successful polymerization methods involving CMIC, leading to materials with desirable mechanical properties.

Case Study 1: Synthesis of Polyurethanes

A study demonstrated the use of this compound in synthesizing polyurethane foams. The reaction conditions were optimized to achieve high conversion rates while minimizing byproduct formation. The resulting polyurethane exhibited excellent thermal stability and mechanical strength, making it suitable for industrial applications .

Case Study 2: Antibacterial Agents Development

Research highlighted the synthesis of chlorinated adenosine derivatives using CMIC. These derivatives displayed significant antibacterial activity against E. coli, showcasing how CMIC can facilitate the development of new antimicrobial agents through structural modifications that enhance biological efficacy .

Safety Considerations

Due to its high toxicity and corrosive nature, handling this compound requires strict safety protocols. Researchers must use appropriate personal protective equipment (PPE) and conduct experiments within fume hoods to minimize exposure risks . The compound's potential health hazards include respiratory irritation and sensitization effects upon prolonged exposure.

Mecanismo De Acción

Chloromethyl isocyanate exerts its effects through its highly reactive isocyanate group. This group can react with nucleophiles, leading to the formation of covalent bonds with various biomolecules. This reactivity is the basis for its use in modifying biomolecules and synthesizing various compounds .

Comparación Con Compuestos Similares

Methylisocyanate: Similar in structure but lacks the chloromethyl group.

Ethylisocyanate: Similar in structure but has an ethyl group instead of a chloromethyl group.

Phenylisocyanate: Contains a phenyl group instead of a chloromethyl group.

Uniqueness: Chloromethyl isocyanate is unique due to its chloromethyl group, which imparts distinct reactivity and properties compared to other isocyanates. This makes it particularly useful in specific industrial and research applications.

Actividad Biológica

Chloromethyl isocyanate (CMI) is a chemical compound with significant biological activity, particularly in the context of its toxicological effects and potential applications in organic synthesis. This article delves into its biological activity, including its cytotoxic effects, interactions with cellular components, and implications for human health.

This compound (C2H2ClNO) is characterized by the presence of an isocyanate functional group, which contributes to its reactivity. It appears as a colorless liquid with a pungent odor and is soluble in organic solvents but reacts slowly with water. The compound is known for its high toxicity, particularly through inhalation or dermal exposure, leading to severe health risks.

Toxicological Profile

The toxicological effects of this compound are well-documented. It has been shown to cause:

- Respiratory Irritation : Exposure can lead to severe respiratory issues, including pulmonary edema, which may be fatal .

- Skin and Eye Irritation : Contact with skin or eyes can result in burns and irritation .

- Cytotoxic Effects : Studies indicate that CMI exhibits cytotoxicity against various cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The cytotoxicity may arise from the formation of reactive intermediates that modify cellular components .

The biological activity of this compound involves several mechanisms:

- Protein Modification : CMI can interact with proteins, leading to structural modifications that may disrupt normal cellular functions.

- Nucleic Acid Interaction : There is evidence suggesting that CMI can bind to nucleic acids, potentially affecting gene expression and replication processes .

- Oncostatic Activity : Research has shown that derivatives of this compound exhibit significant oncostatic activity against cancer cell lines, indicating potential therapeutic applications despite their toxicity .

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on human lung (A549) and breast cancer (MCF7) cell lines. The results indicated a dose-dependent increase in cell death, suggesting that CMI could be a potential candidate for developing anticancer agents despite its hazardous nature.

Case Study 2: Environmental Impact

Research into the environmental impact of this compound has highlighted its role as a pollutant in industrial settings. The compound's ability to form stable derivatives raises concerns about its persistence in the environment and potential bioaccumulation in aquatic organisms .

Comparative Analysis

To provide a clearer understanding of this compound's biological activity, a comparison with other related compounds is useful:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| Trithis compound | CCl₃NCO | Highly toxic; used in organic synthesis |

| Phenyl Isocyanate | C₆H₅NCO | Less reactive; used in pharmaceuticals |

| Isopropyl Isocyanate | (CH₃)₂CHO-CN | Less toxic; used in various chemical syntheses |

Propiedades

IUPAC Name |

chloro(isocyanato)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClNO/c3-1-4-2-5/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQTZYDZYSXGBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(N=C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00503647 | |

| Record name | Chloro(isocyanato)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7093-91-6 | |

| Record name | Methane, chloroisocyanato- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7093-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloro(isocyanato)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.